

Spectroscopic and Analytical Profile of Fmoc-Ser(Bzl)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Ser-Obzl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for N- α -(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document details expected spectroscopic data (NMR, IR, Mass Spectrometry), experimental protocols for its characterization, and its primary application workflow.

Compound Overview

Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual protection strategy is fundamental to its application in the controlled, stepwise synthesis of peptides.

Quantitative Data Summary

The following table summarizes the key physical and analytical properties of Fmoc-Ser(Bzl)-OH.

Parameter	Value	Reference
Molecular Formula	C ₂₅ H ₂₃ NO ₅	--INVALID-LINK--[1]
Molecular Weight	417.45 g/mol	--INVALID-LINK--[1]
Appearance	White to light yellow powder	--INVALID-LINK--[2]
Melting Point	140.0 - 145.0 °C	--INVALID-LINK--
Specific Rotation [α] ²⁰ /D	+22.0° to +26.0° (c=1 in Ethyl Acetate)	--INVALID-LINK--
Purity (HPLC)	>98.5%	--INVALID-LINK--
Loss on Drying	<0.50%	--INVALID-LINK--

Spectroscopic Data and Analysis

While publicly available spectra for Fmoc-Ser(Bzl)-OH are limited, this section outlines the expected spectroscopic characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR (400 MHz, CDCl₃) Chemical Shifts:

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity
Aromatic (Fmoc and Benzyl)	7.80 - 7.20	Multiplet
NH (Amide)	~5.5 - 6.0	Doublet
CH (α-proton)	~4.6 - 4.4	Multiplet
CH ₂ (Fmoc)	~4.5 - 4.3	Multiplet
CH (Fmoc)	~4.2	Triplet
CH ₂ (Benzyl)	~4.5	Singlet
CH ₂ (β-protons)	~3.9 - 3.7	Multiplet

Expected ^{13}C -NMR (100 MHz, CDCl_3) Chemical Shifts:

Carbon Atom	Expected Chemical Shift (δ , ppm)
C=O (Carboxylic acid)	~174 - 171
C=O (Urethane)	~156
Aromatic (Fmoc and Benzyl)	~144 - 120
CH (α -carbon)	~55
CH ₂ (β -carbon)	~70
CH ₂ (Benzyl)	~73
CH ₂ (Fmoc)	~67
CH (Fmoc)	~47

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (cm^{-1}):

Wavenumber (cm^{-1})	Vibration	Functional Group
3400 - 3200	N-H Stretch	Amide
3300 - 2500	O-H Stretch (broad)	Carboxylic Acid
3100 - 3000	C-H Stretch (sp^2)	Aromatic
3000 - 2850	C-H Stretch (sp^3)	Alkyl
~1720	C=O Stretch	Carboxylic Acid
~1690	C=O Stretch	Urethane (Amide I)
~1530	N-H Bend	Amide II
~1100	C-O Stretch	Ether

Mass Spectrometry (MS)

Expected Mass Spectrum (Electrospray Ionization - ESI):

- $[M+H]^+$: $m/z \approx 418.16$
- $[M+Na]^+$: $m/z \approx 440.14$
- $[M-H]^-$: $m/z \approx 416.15$

Expected Fragmentation Pattern:

The fragmentation of Fmoc-Ser(Bzl)-OH in tandem MS (MS/MS) would likely involve the characteristic loss of the Fmoc group and fragments related to the benzyl and serine moieties.

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of Fmoc-Ser(Bzl)-OH.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of Fmoc-Ser(Bzl)-OH in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** For 1H NMR, acquire at least 16 scans. For ^{13}C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, often requiring several hours.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

- **Sample Preparation (ATR Method):** Place a small amount of the solid Fmoc-Ser(Bzl)-OH powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

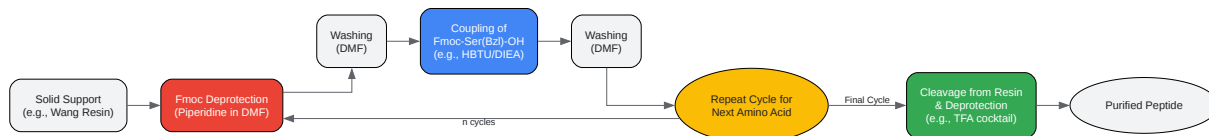
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm^{-1} . Co-add at least 32 scans to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of Fmoc-Ser(Bzl)-OH (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- **Ionization Mode:** Acquire spectra in both positive and negative ion modes to observe $[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$ ions, respectively.
- **Data Acquisition:** Infuse the sample solution directly into the ESI source or inject it into the LC system. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
- **Data Analysis:** Determine the m/z values of the molecular ions and any significant fragment ions. Compare the observed masses with the calculated theoretical masses.

Application Workflow and Logical Relationships

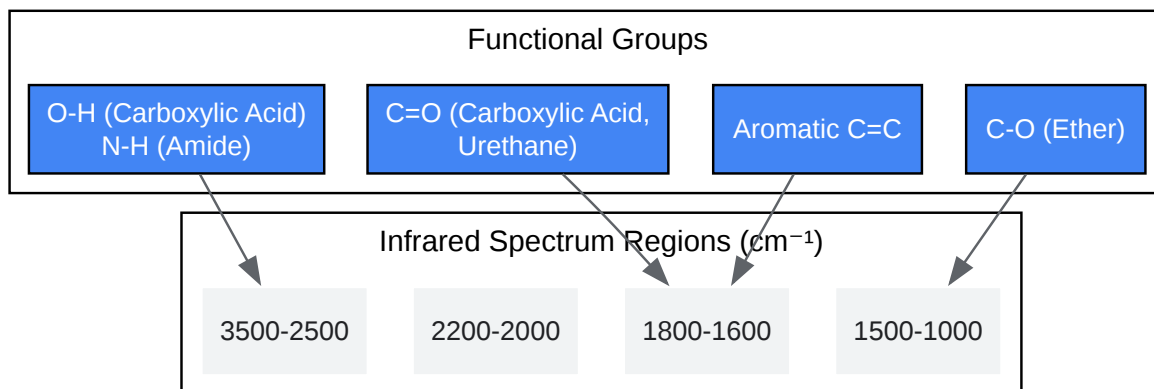
Fmoc-Ser(Bzl)-OH is a cornerstone in the chemical synthesis of peptides. Its application in Solid-Phase Peptide Synthesis (SPPS) follows a well-defined workflow.



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Caption: Workflow for the incorporation of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

The following diagram illustrates the logical relationship between the key functional groups of Fmoc-Ser(Bzl)-OH and their expected regions in an Infrared spectrum.



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Caption: Key functional groups of Fmoc-Ser(Bzl)-OH and their corresponding IR spectral regions.

This technical guide serves as a valuable resource for researchers and professionals in peptide chemistry and drug development, providing essential analytical and spectroscopic information for the effective utilization and characterization of Fmoc-Ser(Bzl)-OH.

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References

- 1. Fmoc-O-benzyl-L-serine | C₂₅H₂₃NO₅ | CID 7017914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
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